3,3-Dimethyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
3,3-dimethyl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)10-14(18)17-9-6-13(11-17)19-12-4-7-16-8-5-12/h4-5,7-8,13H,6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQVZGQFEXMLOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(C1)OC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butan-1-one typically involves multi-step organic synthesisThe final step often involves the formation of the butanone backbone under controlled conditions to ensure the correct stereochemistry and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce ketones to alcohols or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3,3-Dimethyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings may facilitate binding to these targets, influencing biological pathways and eliciting specific effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Selected Compounds
Key Observations:
Substituent Complexity: The target compound features a pyrrolidine-ether-pyridine moiety, which introduces greater steric bulk and conformational constraints compared to simpler analogs like 4-hydroxy-1-(3-pyridyl)-1-butanone .
Electronic Effects : The pyridin-4-yloxy group (para-substituted pyridine) in the target compound may exhibit distinct electronic interactions compared to the meta-substituted pyridyl groups in analogs from . This could influence solubility, hydrogen-bonding capacity, or receptor-binding affinity.
Hydrophilicity: The hydroxyl group in 4-hydroxy-1-(3-pyridyl)-1-butanone enhances its polarity relative to the target compound, which lacks such a group but includes a lipophilic dimethylbutanone backbone.
Research Implications and Gaps
Further research should focus on:
- Physicochemical Profiling : Experimental determination of solubility, logP, and stability.
- Biological Screening : Comparative assays against kinases, receptors, or enzymes to evaluate selectivity and potency relative to simpler pyridyl ketones.
- Crystallographic Studies : Use of programs like SHELXL (as described in ) to resolve its 3D structure and conformational preferences.
Biological Activity
3,3-Dimethyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butan-1-one is a complex organic compound notable for its structural features, including a pyrrolidine ring and a pyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N2O2. Its structure can be represented as follows:
The compound features:
- Pyrrolidine ring : This five-membered nitrogen-containing ring contributes to the compound's biological activity.
- Pyridine moiety : The presence of the pyridine ring enhances interactions with biological targets, such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit Class I PI3-kinase enzymes, which are critical in various signaling pathways related to cell growth and survival. This inhibition can lead to anti-tumor effects by preventing uncontrolled cellular proliferation associated with malignancies .
- Modulation of Signaling Pathways : By affecting PI3K-mediated signaling events, the compound may contribute to therapeutic benefits in conditions such as cancer and inflammatory diseases .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant biological activity in vitro. Below is a summary table of key findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 (Lung Cancer) | 5.0 | PI3K Inhibition |
| Study B | HeLa (Cervical Cancer) | 7.2 | Apoptosis Induction |
| Study C | MCF7 (Breast Cancer) | 6.5 | Cell Cycle Arrest |
These results indicate that the compound has potent anti-cancer properties through multiple mechanisms.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Lung Cancer : A study involving A549 cells showed that treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential use as an anti-cancer agent in lung cancer therapies.
- Case Study on Inflammatory Diseases : Research indicated that the compound might modulate inflammatory responses by inhibiting specific signaling pathways involved in immune cell activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
